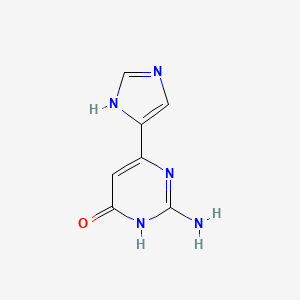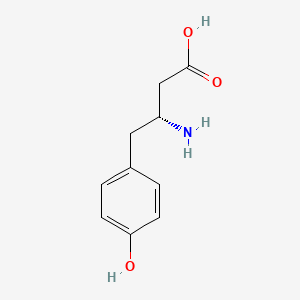
(R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative with significant importance in various fields of science and industry. This compound is known for its unique structural features, which include an amino group, a hydroxyphenyl group, and a butanoic acid backbone. These structural elements contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, followed by stereoselective reduction and functional group transformations. The reaction conditions typically involve the use of chiral catalysts, hydrogen gas, and specific solvents to ensure high enantioselectivity and yield.
Another method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino carbonyl compound. This reaction is carried out under mild conditions, often in the presence of an acid catalyst, to achieve the desired product.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid often involves large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to ensure high efficiency and purity. The process may include multiple steps, such as hydrogenation, reduction, and purification, to obtain the final product in a cost-effective manner.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the precursor can be reduced to form the amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid, such as amides, esters, and oxidized compounds, which have diverse applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value compounds.
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a neurotransmitter or modulator, influencing synaptic transmission and neuronal activity. The compound may also interact with enzymes and receptors, leading to various biological effects, such as anti-inflammatory and neuroprotective actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A structurally similar compound with a shorter carbon chain.
4-Hydroxyphenylacetic acid: Another related compound with different functional groups.
3-((4-Hydroxyphenyl)amino)propanoic acid: A derivative with an amino group attached to the propanoic acid backbone.
Uniqueness
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid is unique due to its chiral nature and the presence of both amino and hydroxyphenyl groups, which contribute to its diverse reactivity and biological activity. Its specific stereochemistry and functional groups make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
VUNPIAMEJXBAFP-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
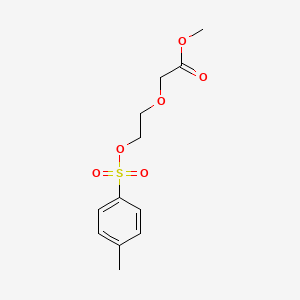

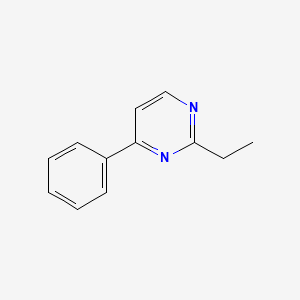

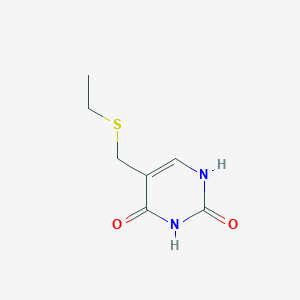
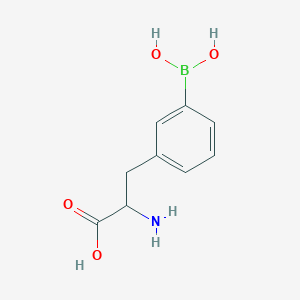
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
